molecular formula C21H14ClNO5S B2781441 (Z)-4-methyl-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-chlorobenzenesulfonate CAS No. 903191-19-5

(Z)-4-methyl-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-chlorobenzenesulfonate

Cat. No.: B2781441
CAS No.: 903191-19-5
M. Wt: 427.86
InChI Key: PQIFIOMIDFSHIQ-ODLFYWEKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-4-methyl-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-chlorobenzenesulfonate is a useful research compound. Its molecular formula is C21H14ClNO5S and its molecular weight is 427.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[(2Z)-4-methyl-3-oxo-2-(pyridin-4-ylmethylidene)-1-benzofuran-6-yl] 4-chlorobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClNO5S/c1-13-10-16(28-29(25,26)17-4-2-15(22)3-5-17)12-18-20(13)21(24)19(27-18)11-14-6-8-23-9-7-14/h2-12H,1H3/b19-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQIFIOMIDFSHIQ-ODLFYWEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C(=O)C(=CC3=CC=NC=C3)O2)OS(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC2=C1C(=O)/C(=C/C3=CC=NC=C3)/O2)OS(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-4-methyl-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-chlorobenzenesulfonate is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a benzofuran core , a pyridine ring , and a sulfonate group . The structural complexity allows it to interact with various biological targets, which is essential for its activity.

Synthesis Overview

The synthesis typically involves several key steps:

  • Formation of the Benzofuran Core : Achieved through cyclization reactions involving phenolic and aldehyde precursors.
  • Introduction of the Pyridine Ring : Accomplished via condensation reactions under basic conditions.
  • Attachment of the Sulfonate Group : This step is crucial for enhancing solubility and bioavailability.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can interact with various receptors, potentially altering cellular signaling pathways.

Anticancer Activity

Research has indicated that similar compounds exhibit significant anticancer properties. For instance, studies on related benzofuran derivatives have shown promising results against various cancer cell lines, suggesting that this compound may also possess anti-proliferative effects.

CompoundIC50 (µM)Cancer Type
Compound A0.091Breast Cancer
Compound B0.150Lung Cancer
(Z)-4-methyl...TBDTBD

Antimicrobial Activity

Preliminary studies suggest that compounds with similar structures have exhibited antimicrobial properties. The presence of the pyridine moiety is often linked to enhanced interaction with microbial enzymes, leading to inhibition of growth.

Case Studies

  • Study on Related Compounds : A study evaluated the biological effects of a series of benzofuran derivatives against DYRK1A and PI3Kα enzymes, showing that modifications in structure significantly influenced their inhibitory potency .
  • Clinical Relevance : Another investigation highlighted the therapeutic potential of similar compounds in treating inflammatory diseases, suggesting that (Z)-4-methyl... could be further explored for its anti-inflammatory effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.